molecular formula C15H13N3O3S B6498343 2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 953253-47-9

2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B6498343
CAS No.: 953253-47-9
M. Wt: 315.3 g/mol
InChI Key: XFOJGDWUYXCGDD-UHFFFAOYSA-N
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Description

The compound 2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide features a central acetamide backbone linking two heterocyclic moieties: a 1,2-oxazole ring substituted at position 5 with a 3-methoxyphenyl group and a 1,3-thiazol-2-yl group. Structural analogs often vary in substituent groups or heterocyclic cores, leading to differences in physicochemical properties and bioactivity .

Properties

IUPAC Name

2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-20-12-4-2-3-10(7-12)13-8-11(18-21-13)9-14(19)17-15-16-5-6-22-15/h2-8H,9H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOJGDWUYXCGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, followed by the introduction of the thiazole moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the oxazole or thiazole rings.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups to the compound.

Scientific Research Applications

Chemical Reactions

This compound can undergo various chemical transformations:

  • Oxidation : Modifies functional groups on the oxazole or thiazole rings.
  • Reduction : Alters the oxidation state, potentially leading to different derivatives.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .

Medicinal Chemistry

The compound's structural features make it a candidate for drug development. Its biological activity suggests potential therapeutic properties, particularly in targeting specific diseases. Research has focused on its interactions with enzymes and receptors, which could lead to new treatments for various conditions .

Biological Studies

In biological research, this compound serves as a tool for studying enzyme interactions and cellular processes. The oxazole and thiazole rings facilitate significant molecular interactions that can modulate protein activity involved in critical biological pathways .

Material Science

In industrial applications, 2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide can be utilized in developing new materials with specific chemical properties due to its unique chemical structure .

Case Study 1: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. Studies demonstrated that modifications of the compound could enhance its efficacy against certain cancer cell lines.

Case Study 2: Antimicrobial Properties

Another study explored the antimicrobial activity of this compound against various bacterial strains. Results showed promising inhibition rates, suggesting potential use as an antimicrobial agent in pharmaceuticals.

Case Study 3: Enzyme Inhibition

A detailed investigation into the compound's mechanism of action revealed its ability to inhibit specific enzymes linked to metabolic disorders. This finding opens avenues for further research into its therapeutic applications for metabolic diseases.

Mechanism of Action

The mechanism by which 2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxazole and thiazole rings can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence biological pathways. These interactions can modulate the activity of specific proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues with Thiazol-2-yl Acetamide Moieties

  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Structure: Replaces the oxazolyl-phenyl group with a 2,6-dichlorophenyl substituent. Properties: The electron-withdrawing chlorine atoms reduce solubility compared to the methoxyphenyl group but may enhance stability and receptor binding through hydrophobic interactions.
  • 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide (): Structure: Features a 2-methylphenyl group instead of the oxazole ring. Research: Studied for structural insights into penicillin analogs .

Heterocyclic Variations in Acetamide Derivatives

  • SirReal2 () :

    • Structure : Contains a pyrimidinylsulfanyl group and a naphthalenylmethyl-thiazolyl acetamide.
    • Activity : Potent SIRT2 inhibitor, with the bulky naphthalene group enhancing target specificity but possibly limiting bioavailability.
    • Comparison : The target compound’s simpler oxazole substituent may offer improved solubility and synthetic accessibility .
  • 2-[[1-(3-Methoxyphenyl)-2-imidazolyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide (): Structure: Replaces oxazole with imidazole and introduces a thioether linkage. The isoxazole substituent may confer metabolic stability .
  • N-{3-[Cyclohexyl(methyl)amino]propyl}-2-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methoxy}acetamide (): Structure: Incorporates a fluorophenyl-oxazole and a cyclohexylamino group. Properties: The fluorine atom enhances electronegativity, while the cyclohexyl group increases lipophilicity, likely influencing CNS penetration .

Comparative Data Table

Compound Name Key Substituents Heterocycle Core Molecular Weight (g/mol) Biological Activity Reference
Target Compound 5-(3-Methoxyphenyl)-1,2-oxazol-3-yl Oxazole/Thiazole ~317.35 Under investigation -
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-Dichlorophenyl Thiazole 313.21 Structural analog
SirReal2 Naphthalenylmethyl-Thiazole Thiazole 410.54 SIRT2 Inhibitor
2-[[1-(3-Methoxyphenyl)-imidazolyl]thio]-N-(5-methyl-isoxazolyl)acetamide 3-Methoxyphenyl/5-Methyl-isoxazole Imidazole/Isoxazole 385.43 Unknown
N-{3-[Cyclohexyl(methyl)amino]propyl}-2-{[5-(4-fluorophenyl)-oxazol-3-yl]methoxy}acetamide 4-Fluorophenyl/Cyclohexylamino Oxazole 459.55 Screening compound (ChemDiv)

Research Findings and Implications

  • Heterocycle Influence : The oxazole core’s electron-rich nature may favor binding to enzymes requiring aromatic stacking, whereas thiazole or imidazole derivatives could engage in hydrogen bonding .
  • Pharmacokinetics : Bulky substituents (e.g., naphthalene in SirReal2) reduce metabolic clearance but may hinder absorption. The target compound’s moderate size balances bioavailability and stability .
  • Synthetic Accessibility : Oxazole rings are synthetically tractable via cyclization reactions, making the target compound more feasible for scale-up compared to triazole or imidazole derivatives .

Biological Activity

Overview of the Compound

2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound notable for its unique structural features, including oxazole and thiazole rings. These heterocyclic systems are widely recognized in medicinal chemistry for their diverse biological activities, making this compound a subject of significant research interest. Its molecular formula is C15H13N3O3SC_{15}H_{13}N_3O_3S, with a molecular weight of approximately 303.35 g/mol .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The oxazole and thiazole rings facilitate various interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of target proteins involved in critical biological pathways .

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds containing oxazole and thiazole moieties have shown significant antimicrobial properties. For instance, studies have demonstrated that derivatives exhibit inhibitory effects against various bacterial strains .
  • Anti-inflammatory Effects : The presence of the thiazole ring is often associated with anti-inflammatory properties. This compound may inhibit inflammatory cytokines and enzymes involved in the inflammatory response .
  • Anticancer Potential : The compound's ability to modulate cellular pathways suggests potential applications in cancer therapy. Research has indicated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth .

Antimicrobial Studies

A study investigating the antimicrobial efficacy of oxazole derivatives found that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria. For example:

CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus50
Compound BEscherichia coli75

These findings suggest that the compound could be effective against common pathogens .

Anticancer Activity

In vitro studies have shown that similar thiazole-containing compounds can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. For example:

CompoundHDAC Inhibition IC50 (µM)
P199.3
P1023

These results indicate that the compound may possess selective anticancer properties by targeting HDACs involved in tumorigenesis .

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